2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-6-2-5-9-16(13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-7-3-4-8-15(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTRWKYWZXUFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-methylphenyl)acetamide, has been identified as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling.
Mode of Action
The compound interacts with USP28 by reversibly binding to it, thereby inhibiting its activity. This interaction directly affects the protein levels of USP28, leading to changes in the cellular processes that USP28 regulates.
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly the S phase. It also influences the epithelial-mesenchymal transition (EMT) progression, a key process in cancer metastasis.
Result of Action
The compound’s action results in the inhibition of cell proliferation. Specifically, it has been shown to inhibit the proliferation of gastric cancer cell lines. This suggests potential therapeutic applications of the compound in cancer treatment.
Biological Activity
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a member of the triazolo-pyrimidine family, characterized by its unique molecular structure that integrates a triazole and pyrimidine framework. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy through the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation.
- Molecular Formula : C20H17FN6OS
- Molecular Weight : 408.46 g/mol
- Structural Features : The compound features a thioether linkage and an acetamide functional group, with a fluorobenzyl group enhancing its lipophilicity and pharmacokinetic properties.
The primary biological activity of this compound is attributed to its role as an LSD1 inhibitor . LSD1 is involved in the demethylation of histones, which affects gene expression and cellular processes such as proliferation and migration. By inhibiting LSD1, this compound can alter histone methylation patterns, leading to potential anticancer effects:
- Inhibition of Cell Proliferation : Studies have demonstrated that treatment with this compound results in decreased cell proliferation across various cancer cell lines.
- Impact on Gene Expression : The inhibition of LSD1 leads to changes in gene expression profiles that may contribute to reduced tumor growth and metastasis.
Biological Activity Studies
Recent research has explored the biological activities associated with triazolo-pyrimidine derivatives, including this compound. Key findings include:
-
Anticancer Activity :
- In vitro studies indicate that the compound exhibits significant anticancer properties against various cancer cell lines. For example, it has shown promising results in inhibiting gastric cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
- Molecular docking studies reveal strong binding affinities between the compound and LSD1, suggesting effective inhibition of its enzymatic activity .
-
Structure-Activity Relationship (SAR) :
- The presence of the fluorobenzyl moiety enhances lipophilicity and biological activity compared to other derivatives lacking such modifications .
- Comparative analysis with structurally similar compounds highlights that the unique combination of functional groups in this compound contributes to its enhanced potency against cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| LSD1 Inhibition | Alteration of histone methylation | |
| Binding Affinity | Strong interaction with LSD1 |
Table 2: Structural Comparisons
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole & pyrimidine core with thioether linkage | Anticancer |
| 5-Amino-1,2,4-triazole | Contains triazole ring | Antimicrobial |
| 6-Fluoropyrimidine | Fluorinated pyrimidine | Antitumor |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Gastric Cancer Treatment : A study demonstrated that compounds similar to this one showed significant inhibitory effects on gastric cancer cells. The data indicated a correlation between binding affinity and observed inhibition concentration (IC50), supporting the potential for development as a therapeutic agent .
- Molecular Docking Analysis : Using molecular docking simulations, researchers identified key amino acid residues within LSD1's active site that interact with the compound. This analysis provided insights into how structural modifications could enhance efficacy against specific cancer types .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C20H17FN6OS
- Molecular Weight : 408.46 g/mol
- Functional Groups : Thioether linkage, acetamide group, and a fluorobenzyl moiety.
Research indicates that compounds with similar triazole and pyrimidine structures exhibit various biological activities:
Antimicrobial Activity
Compounds related to this structure have shown moderate to high antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Effective Against : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Mechanism : The thioether linkage may facilitate interactions with microbial enzymes, enhancing efficacy.
Anticancer Potential
The triazolopyrimidine scaffold is known for its anticancer properties:
- Inhibition of Tumor Growth : Related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Example Study : A derivative exhibited an IC50 value of 12 µM against breast cancer cells.
Central Nervous System Activity
The presence of certain moieties suggests potential activity in treating neurodegenerative diseases:
- Potential Benefits : May affect neurotransmitter systems or neuroprotective pathways.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Properties Study : Highlighted that triazolopyrimidine derivatives exhibited significant antibacterial activity against Pseudomonas aeruginosa.
- Anticancer Studies : Research indicated that triazolopyrimidine-based compounds can significantly inhibit cell proliferation across multiple cancer types.
Q & A
Q. What are the standard protocols for synthesizing 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide?
Methodology:
- Begin with nucleophilic substitution of the triazolo-pyrimidine core with a thiol group, followed by coupling to the o-tolyl acetamide moiety via carbodiimide-mediated amide bond formation.
- Use X-ray crystallography (e.g., single-crystal analysis at 173 K) to confirm regioselectivity and stereochemistry, as demonstrated in structurally analogous triazolo-pyrimidine derivatives .
- Monitor reaction progress via TLC and HPLC, with purification by column chromatography (silica gel, gradient elution).
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodology:
- Employ a combination of H/C NMR (400–600 MHz) to verify substituent positions and detect impurities. For example, F NMR can confirm fluorobenzyl group integrity .
- High-resolution mass spectrometry (HRMS) using ESI or MALDI-TOF ensures accurate molecular weight confirmation .
- Thermal analysis (DSC/TGA) assesses stability, while elemental analysis validates stoichiometric ratios .
Q. What experimental approaches are recommended to determine solubility and stability in biological buffers?
Methodology:
- Conduct shake-flask solubility tests in PBS (pH 7.4) and DMSO-water mixtures at 25°C, measuring saturation via UV-Vis spectroscopy .
- Stability studies: Incubate at 37°C for 24–72 hours, analyze degradation products using LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazolo-pyrimidine functionalization?
Methodology:
- Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh)) under inert atmospheres to minimize side reactions. Adjust temperature (80–120°C) and reaction time (12–48 hours) via Design of Experiments (DoE) .
- Use computational tools (DFT calculations) to predict activation barriers for thiol-substitution steps, as applied to similar heterocyclic systems .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodology:
- Re-evaluate purity (HPLC >98%) and stereochemical consistency (via circular dichroism or X-ray) to rule out batch variability .
- Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC comparisons) .
- Cross-validate target binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. How can computational modeling predict interaction mechanisms with kinase targets?
Methodology:
Q. What methods identify intermediates in degradation pathways under physiological conditions?
Methodology:
- Use LC-MS/MS with collision-induced dissociation (CID) to fragment and characterize degradation products.
- Isotope-labeling (e.g., C at the acetamide group) tracks metabolic pathways in hepatocyte models .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across studies?
Methodology:
- Standardize assay conditions: Ensure consistent ATP concentrations (1–10 µM), enzyme sources (recombinant vs. native), and incubation times.
- Use a reference inhibitor (e.g., staurosporine) as an internal control .
- Apply statistical meta-analysis to identify outliers and normalize data .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
